molecular formula C25H54N2O4 B14679173 Propanediamine, N-octadecyl-, diacetate CAS No. 30619-57-9

Propanediamine, N-octadecyl-, diacetate

Cat. No.: B14679173
CAS No.: 30619-57-9
M. Wt: 446.7 g/mol
InChI Key: AKAKBDINJLWGIT-UHFFFAOYSA-N
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Description

Propanediamine, N-octadecyl-, diacetate is an organic compound with the molecular formula C25H52N2O4. It is a derivative of 1,3-propanediamine, where one of the nitrogen atoms is bonded to an octadecyl group, and the compound is further modified by the addition of two acetate groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamine, N-octadecyl-, diacetate typically involves the reaction of 1,3-propanediamine with octadecyl chloride in the presence of a base to form N-octadecyl-1,3-propanediamine. This intermediate is then reacted with acetic anhydride to yield the diacetate derivative. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Organic solvents like dichloromethane or toluene.

    Catalyst/Base: Common bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Efficient handling and storage of 1,3-propanediamine and octadecyl chloride.

    Reaction Control: Automated systems to control temperature, pressure, and reaction time.

    Purification: Techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Propanediamine, N-octadecyl-, diacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can yield primary amines.

    Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Amides, nitriles.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

Propanediamine, N-octadecyl-, diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.

    Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized as a corrosion inhibitor in the petroleum industry and as a dispersant in paints and coatings.

Mechanism of Action

The mechanism of action of Propanediamine, N-octadecyl-, diacetate involves its interaction with various molecular targets:

    Molecular Targets: Cell membranes, proteins, and enzymes.

    Pathways Involved: The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis in microbial applications. It can also interact with proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Oleyl-1,3-propanediamine
  • N-Tetradecyl-1,3-propanediamine
  • N-Dodecyl-1,3-propanediamine

Uniqueness

Propanediamine, N-octadecyl-, diacetate is unique due to its specific combination of a long alkyl chain and acetate groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds.

Properties

CAS No.

30619-57-9

Molecular Formula

C25H54N2O4

Molecular Weight

446.7 g/mol

IUPAC Name

acetic acid;1-N'-octadecylpropane-1,1-diamine

InChI

InChI=1S/C21H46N2.2C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-2(3)4/h21,23H,3-20,22H2,1-2H3;2*1H3,(H,3,4)

InChI Key

AKAKBDINJLWGIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(CC)N.CC(=O)O.CC(=O)O

Origin of Product

United States

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